[5-(aminomethyl)-1-methyl-1H-pyrazol-4-yl](imino)methyl-lambda6-sulfanone dihydrochloride
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Overview
Description
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride is an organosulfur compound with a pyrazole core, distinguished by its unique molecular structure. It has piqued interest due to its potential biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Step: : Synthesis begins with the formation of the pyrazole ring through cyclization of hydrazine derivatives and ketones under reflux conditions.
Functional Group Introduction:
Formation of the Sulfanone Group: : The sulfur functional group is incorporated via thiolation reactions, typically using thioacetic acid or thiourea, followed by oxidation.
Final Adjustment and Purification: : The compound is converted into its dihydrochloride salt through acidification with hydrochloric acid, resulting in improved solubility and stability.
Industrial Production Methods: Industrial synthesis likely involves similar steps but on a larger scale, emphasizing efficiency, cost-effectiveness, and minimizing by-products. High-pressure reactors and continuous flow processes might be utilized to scale up production while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The sulfur group can undergo oxidation to form sulfoxides or sulfones under conditions such as reaction with hydrogen peroxide or peracids.
Reduction: : The imine functionality can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : The aminomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols.
Sulfoxides and sulfones from oxidation.
Amines from reduction of the imino group.
Various substituted derivatives through nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound's reactivity allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biology and Medicine: It has potential therapeutic applications due to its bioactive structure. Studies might explore its role as an enzyme inhibitor, antimicrobial agent, or in targeted drug delivery systems.
Industry: Industrial applications could include its use as a precursor in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The compound exerts its effects through its interactions with specific molecular targets, possibly involving enzyme inhibition or binding to nucleic acids. Detailed studies would be required to elucidate the exact pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds:
4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl: methyl-lambda6-sulfanone dihydrochloride : Similar structure but with different positions of functional groups.
5-(aminomethyl)-2-methyl-1H-pyrazol-4-yl: methyl-lambda6-sulfanone dihydrochloride : Structural isomer with methyl group at a different position.
5-(aminomethyl)-1-methyl-1H-pyrazol-4-yl: methyl-lambda6-sulfoxide dihydrochloride : Oxidized form of the compound.
Uniqueness: The unique positioning of functional groups in 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride provides distinctive reactivity patterns and biological activities, distinguishing it from similar compounds. This structural uniqueness can translate to varied applications in research and industry.
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Properties
CAS No. |
2445785-04-4 |
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Molecular Formula |
C6H14Cl2N4OS |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
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